(3,5-Difluorophenyl)(furan-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)-(furan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWDUZIYZKZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic Chemistry Research
The study of (3,5-Difluorophenyl)(furan-3-yl)methanol is deeply rooted in the ongoing pursuit of novel molecules with specific, enhanced properties for applications in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms and heterocyclic moieties into organic frameworks is a cornerstone of modern drug design and materials development.
Fluorine substitution is a widely used strategy to modulate the biological activity and physicochemical properties of organic molecules. nih.gov The presence of fluorine can enhance metabolic stability, improve membrane permeation, and increase the binding affinity of a drug candidate to its target protein. nih.gov The difluorophenyl group, in particular, offers a unique electronic profile that can influence the reactivity and intermolecular interactions of the parent molecule.
Furan (B31954), a five-membered aromatic heterocycle, is a versatile building block in organic synthesis. acs.orgperlego.com Its unique reactivity allows it to participate in a wide range of chemical transformations, serving as a precursor to a diverse array of complex molecules, including natural products and pharmaceuticals. acs.orgperlego.com The furan ring system is a common feature in many biologically active compounds. utripoli.edu.ly
Methanol (B129727), the simplest alcohol, is a fundamental C1 building block in organic synthesis. springernature.com It is a readily available and inexpensive chemical feedstock used in the production of a vast number of chemicals and materials. britannica.com The hydroxymethyl group derived from methanol is a key functional handle for further chemical modifications.
Rationale for Academic Investigation of Fluoroaryl and Furan Methanol Systems
The academic investigation into compounds like (3,5-Difluorophenyl)(furan-3-yl)methanol is driven by the desire to understand the interplay between its constituent chemical motifs and to explore the potential for new synthetic methodologies and applications.
Key Research Drivers:
Synergistic Effects: Researchers are interested in how the electron-withdrawing nature of the difluorophenyl group influences the reactivity of the furan (B31954) ring and the properties of the benzylic alcohol.
Novel Bioactive Scaffolds: The combination of a fluoroaryl group and a furan ring is a promising scaffold for the development of new therapeutic agents. Furan derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The addition of fluorine can further enhance these properties.
Catalysis and Synthesis: The synthesis of such specifically substituted molecules presents challenges and opportunities for the development of new catalytic methods and synthetic strategies.
Overview of Research Areas in Difluorophenyl, Furan, and Methanol Chemistry
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comucoz.comlibretexts.org For this compound, the most logical and common disconnection occurs at the carbon-carbon bond between the furan ring and the methanolic carbon.
This primary disconnection suggests a nucleophilic addition of a furan-3-yl organometallic species to 3,5-difluorobenzaldehyde (B1330607). youtube.com This strategy is advantageous as it forms the key C-C bond and installs the hydroxyl group in a single, well-established reaction type. The two key synthons, or idealized fragments, are a furan-3-yl anion and a 3,5-difluorobenzaldehyde cation. These correspond to practical synthetic equivalents like a 3-furyl Grignard reagent (3-furylmagnesium halide) or a 3-furyllithium reagent, and the electrophile, 3,5-difluorobenzaldehyde. ox.ac.uk
An alternative, though less direct, disconnection could involve the bond between the 3,5-difluorophenyl ring and the methanolic carbon. This would necessitate a 3,5-difluorophenyl organometallic reagent and furan-3-carbaldehyde. Both routes converge on the need to synthesize the respective aldehyde precursors.
Exploration of Synthetic Routes for the Furan-3-yl Moiety
Furan-3-carbaldehyde is a less common isomer than furan-2-carbaldehyde but is accessible through several synthetic methods. One documented approach involves the oxidation of 3-furanmethanol (B180856). chemicalbook.com This reaction can be effectively carried out using manganese dioxide (MnO₂) in a suitable solvent like tetrahydrofuran (B95107), providing the desired aldehyde. chemicalbook.com
Conversely, the reduction of furan-3-carbaldehyde to 3-furanmethanol is a standard transformation achievable with various reducing agents. This reduction is a key step if the synthetic strategy involves coupling 3,5-difluorophenyl Grignard with furan-3-carbaldehyde.
| Reaction | Reagent | Product | Reference |
| Oxidation | Manganese Dioxide (MnO₂) | Furan-3-carbaldehyde | chemicalbook.com |
| Reduction | Common Reducing Agents (e.g., NaBH₄) | 3-Furanmethanol | Inferred from chemicalbook.com |
A Chinese patent also describes a preparation method for 3-furfural involving a palladium catalyst, a heteropoly acid catalyst, and a Lewis acid catalyst, starting from an alpha, beta-unsaturated carboxylic ester and an aliphatic aldehyde. google.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the functionalization of heterocyclic compounds, including furans. organic-chemistry.org These methods allow for the introduction of aryl or other substituents onto the furan ring, which could be employed to construct analogues of the target molecule. For instance, a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes can lead to the formation of 2,5-disubstituted 3-iodofurans, which are versatile intermediates. organic-chemistry.org While not a direct route to the unsubstituted furan-3-yl moiety, these reactions highlight the power of palladium catalysis in building complex furan-containing molecules.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. mdpi.com Several MCRs have been developed for the synthesis of highly substituted furans. organic-chemistry.org For example, a one-pot, three-step reaction cascade using a combination of triazole-gold and copper catalysts can produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org While these methods typically yield more substituted furan rings than required for the parent target compound, they are invaluable for creating a library of analogues with diverse substitution patterns on the furan ring.
Strategies for Incorporating the 3,5-Difluorophenyl Moiety
The introduction of the 3,5-difluorophenyl group is the final key strategic consideration. This is most commonly achieved through the reaction of an organometallic reagent with an appropriate electrophile.
The most direct and strategically sound method for forming the this compound structure is the nucleophilic addition of a furan-3-yl organometallic reagent to 3,5-difluorobenzaldehyde. This aldehyde is a commercially available starting material. nih.govsigmaaldrich.com The reaction would typically involve the following steps:
Formation of the Organometallic Reagent: A 3-halofuran, such as 3-bromofuran (B129083) or 3-iodofuran, is reacted with a metal like magnesium to form the Grignard reagent (3-furylmagnesium bromide) or with an organolithium reagent like n-butyllithium to form 3-furyllithium. The use of tetrahydrofuran as a solvent can be beneficial for the formation of such Grignard reagents. rsc.org
Nucleophilic Addition: The resulting furan-3-yl organometallic reagent is then reacted with 3,5-difluorobenzaldehyde in an anhydrous ether solvent at low temperature.
Work-up: An acidic work-up protonates the resulting alkoxide to yield the final product, this compound.
This approach is analogous to the reported synthesis of alcohols from the reaction of Grignard reagents with benzaldehyde (B42025) derivatives. rsc.org
The following table summarizes the key reactants in the proposed primary synthetic route:
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Product |
| 3-Bromofuran | 3,5-Difluorobenzaldehyde | This compound |
| 3-Iodofuran | 3,5-Difluorobenzaldehyde | This compound |
Cross-Coupling Methodologies for Aryl-Carbon Bond Formation (e.g., Suzuki Coupling)
The creation of the carbon-carbon bond between the 3,5-difluorophenyl ring and the furan-3-yl moiety is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method. nih.govlibretexts.org
The Suzuki reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of the (3,5-Difluorophenyl)(furan-3-yl) framework, two primary disconnection approaches are viable:
Coupling of 3,5-difluorophenylboronic acid with a 3-halofuran derivative.
Coupling of furan-3-boronic acid with a 1-halo-3,5-difluorobenzene derivative.
A reported synthesis of a related compound, 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one, successfully utilized the Suzuki coupling of 3,5-difluorophenylboronic acid with a brominated furan derivative, demonstrating the viability of this approach for creating the desired aryl-furan linkage. researchgate.net The general mechanism for Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For couplings involving heteroaryl compounds like furan, specific ligand systems, such as those based on bulky, electron-rich phosphines (e.g., XPhos), can be crucial for achieving high yields. mit.edu Aqueous media, often in combination with an alcohol like ethanol, have also been shown to be effective for Suzuki couplings of benzofuran (B130515) derivatives, offering a more environmentally benign approach. nih.govdntb.gov.ua
While Suzuki coupling is prevalent, other cross-coupling reactions like the Stille coupling (using organostannanes) can also be employed. Stille reactions have been shown to be effective for coupling heteroarylstannanes, including furylstannanes, with aryl sulfonates, which are alternatives to aryl halides. mit.edu
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91% | nih.gov |
| tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate | 3,5-difluorophenyl boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Not specified | researchgate.net |
| 3-Iodo-2-(methylthio)benzo[b]furan | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to excellent | researchgate.net |
Formation of the Central Methanol Carbon: Alkylation and Reduction Approaches
Once the (3,5-difluorophenyl)furan scaffold is established, or concurrently with its formation, the central methanol carbon must be installed. The two most common strategies to achieve this are the reduction of a ketone precursor or the addition of an organometallic reagent to an aldehyde.
Reduction Approach: The most direct route involves the reduction of the corresponding ketone, (3,5-difluorophenyl)(furan-3-yl)methanone. This ketone precursor can be synthesized via Friedel-Crafts acylation of furan with 3,5-difluorobenzoyl chloride or by the coupling of a furan-3-yl organometallic reagent with 3,5-difluorobenzaldehyde followed by oxidation.
The reduction of the prochiral ketone to the secondary alcohol can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally effective for this transformation. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reagent and shows greater chemoselectivity compared to the more reactive LiAlH₄. The synthesis of furan-3-methanol itself is readily achieved by the reduction of precursors like 3-furoic acid, its esters, or 3-furaldehyde (B129913), establishing a precedent for this type of transformation on the furan ring. georganics.sk
Alkylation Approach: An alternative strategy involves the formation of the carbinol via a nucleophilic addition (alkylation) reaction. This would typically involve the reaction of a 3-furaldehyde with a 3,5-difluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) or, conversely, the reaction of 3,5-difluorobenzaldehyde with a 3-furyl organometallic species. This approach builds the carbon skeleton and the alcohol functionality in a single step. The choice between the two variants depends on the availability and stability of the starting materials and organometallic intermediates.
| Approach | Precursor | Reagent(s) | Product | Reference Principle |
|---|---|---|---|---|
| Reduction | (3,5-Difluorophenyl)(furan-3-yl)methanone | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound | georganics.sknih.gov |
| Alkylation | 3-Furaldehyde | (3,5-Difluorophenyl)magnesium bromide or (3,5-Difluorophenyl)lithium | This compound | acs.org |
| Alkylation | 3,5-Difluorobenzaldehyde | 3-Furyllithium or 3-Furylmagnesium bromide | This compound | acs.org |
Stereoselective Synthesis Approaches for the Chiral Methanol Center
The methanol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical and materials applications, obtaining a single enantiomer is critical. This can be achieved through stereoselective synthesis or by resolution of the racemic mixture.
The primary methods for stereoselective synthesis focus on the asymmetric reduction of the ketone precursor or the asymmetric addition of a nucleophile to an aldehyde precursor.
Asymmetric Reduction: The enantioselective reduction of the prochiral (3,5-difluorophenyl)(furan-3-yl)methanone can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. Well-established methods include the use of borane (B79455) with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transfer hydrogenation using a chiral transition metal catalyst (e.g., Ru, Rh, or Ir complexes) with a hydrogen donor like isopropanol (B130326) or formic acid. These methods can provide high levels of enantiomeric excess (ee).
Asymmetric Alkylation: A powerful alternative is the catalytic asymmetric addition of an organometallic reagent to an aldehyde. For instance, the enantioselective addition of a di(aryl)zinc reagent to an aromatic aldehyde, catalyzed by a chiral amino alcohol or thiol, can produce diarylmethanols with excellent enantioselectivity (95% to >99.5% ee). acs.org Applying this logic, the addition of a di(3,5-difluorophenyl)zinc reagent to 3-furaldehyde in the presence of a suitable chiral ligand could yield the desired enantiomer of this compound.
The development of stereoselective cyclization reactions to form functionalized tetrahydrofuranols also provides insight into controlling stereochemistry on furan-based scaffolds, which can be relevant for designing syntheses of complex analogues. nih.govorganic-chemistry.org
Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities
Stereoselectivity: Asymmetric synthesis introduces additional complexity and cost. Catalytic asymmetric methods are generally preferred over stoichiometric chiral reagents. While they can provide high enantioselectivity, they often require careful optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve high yields and ee values. The cost and availability of the chiral catalyst or ligand are significant factors. For example, while asymmetric arylation can achieve >99% ee, the required chiral ligands and organozinc reagents add to the cost and operational complexity compared to a simple racemic reduction. acs.org
| Strategy | Typical Yields | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki Coupling + Reduction | Coupling: 80-95% Reduction: >95% | High chemoselectivity; racemic product without chiral catalyst. | High overall yield, reliable, modular. | Multiple steps, cost of Pd catalyst, potential metal contamination. |
| Asymmetric Alkylation | 60-95% | Can achieve >99% ee. | Fewer steps, direct access to chiral product. | Requires specialized chiral ligands, sensitive organometallic reagents, extensive optimization. |
| Asymmetric Reduction | 70-99% | Can achieve >99% ee. | High enantioselectivity, uses a common intermediate. | Cost of chiral catalysts/reagents, may require cryogenic temperatures. |
Mechanistic Pathways of Carbon-Carbon Bond Formation at the Methanol Linker
The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the carbonyl carbon (which becomes the methanol carbon) and one of the aromatic rings. Several mechanistic pathways can achieve this transformation, primarily involving the nucleophilic addition of an organometallic reagent to an aldehyde.
One of the most common pathways is the Grignard reaction or the use of an organolithium reagent. thieme-connect.com In this approach, a 3-furyl organometallic species (e.g., 3-furylmagnesium bromide or 3-furyllithium) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The reaction proceeds through a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to yield the final diarylmethanol product. The difluoro-substituents on the phenyl ring are electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack.
Alternatively, transition-metal-catalyzed cross-coupling reactions offer a versatile method for this C-C bond formation. nih.gov For instance, a Negishi cross-coupling reaction could involve the coupling of a 3-furylzinc halide with 3,5-difluorobenzaldehyde, catalyzed by a nickel or cobalt complex. nih.govbenthamdirect.com A related approach is the nickel(II)-catalyzed addition of a 3-furylboronic acid to 3,5-difluorobenzaldehyde. benthamdirect.com These catalytic methods are often valued for their high tolerance of various functional groups. thieme-connect.com
A plausible mechanistic pathway involving a Grignard reagent is outlined below:
Table 1: Mechanistic Steps for Grignard-based Synthesis
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Nucleophile | 3-Bromofuran, Magnesium | 3-Furylmagnesium bromide |
| 2 | Nucleophilic Attack | 3-Furylmagnesium bromide, 3,5-Difluorobenzaldehyde | Tetrahedral alkoxide intermediate |
| 3 | Protonation | Alkoxide intermediate, H₃O⁺ (workup) | this compound |
Role of Catalysis in the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective reactions under milder conditions. Both transition metal catalysis and organocatalysis play significant roles in the synthesis of diarylmethanols.
Transition metals are widely employed to catalyze the formation of the key C-C bond. nih.gov While palladium is a dominant catalyst in cross-coupling, other metals like nickel, cobalt, and ruthenium have demonstrated unique reactivity. nih.govbenthamdirect.comnih.gov
Palladium (Pd): Palladium-catalyzed reactions, such as Suzuki or Stille couplings, could be adapted to form the diaryl ketone precursor, which is then reduced to the target methanol. More directly, palladium catalysis can be used in deprotonative cross-coupling reactions for intermolecular benzylic C-H arylation, though this is more common for diarylmethane synthesis. nih.gov
Nickel (Ni): Nickel catalysts are effective for the addition of arylboronic acids to aromatic aldehydes, providing a direct route to diarylmethanols. benthamdirect.com Systems like NiCl₂(PPh₃)₂ have been shown to facilitate this transformation with good yields. benthamdirect.com
Cobalt (Co): Simple cobalt halides can facilitate Negishi cross-coupling of benzylzinc bromides with aryl halides. nih.gov A system using anhydrous CoBr₂ in a solvent like N,N-Dimethylacetamide (DMAc) can produce diarylmethanes with high selectivity, a method adaptable for diarylmethanol synthesis precursors. nih.gov
Ruthenium (Ru): While less common for this specific transformation, ruthenium complexes are powerful catalysts in organic synthesis. Heterobimetallic Ru-Pd complexes have been developed for photoredox catalysis, demonstrating the potential for novel catalytic designs. nih.gov
The general catalytic cycle for a cross-coupling reaction (e.g., Suzuki coupling to form a ketone precursor) typically involves three key steps: oxidative addition of an aryl halide to the metal center, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Organocatalysis, which uses small organic molecules as catalysts, offers a green alternative to metal-based systems. youtube.com This approach avoids the toxicity and cost associated with heavy metals. youtube.comrichmond.edu
In the context of synthesizing this compound, catalysis can operate through several mechanisms: youtube.com
Lewis Acid Catalysis: A Lewis acidic organocatalyst could coordinate to the carbonyl oxygen of 3,5-difluorobenzaldehyde. This enhances the carbonyl's electrophilicity, activating it for attack by the furan nucleophile.
Brønsted Acid Catalysis: A Brønsted acid catalyst can protonate the carbonyl group, similarly increasing its reactivity toward nucleophilic addition. youtube.com This is distinct from catalysis by some metal oxides, such as those involving rhenium, which show unique chemoselectivity. caltech.edu
Asymmetric Synthesis: A key advantage of organocatalysis is its widespread use in asymmetric synthesis to produce specific enantiomers, which is particularly crucial in the pharmaceutical industry. youtube.com A chiral organocatalyst could be used to synthesize an enantiomerically enriched form of this compound.
Investigations into Reaction Kinetics and Thermodynamic Profiles
The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing a synthetic process. This involves determining the reaction rate, the influence of reactant concentrations, and the energy landscape of the reaction pathway.
For the synthesis of this compound, kinetic investigations would aim to establish a rate law and determine the activation energy (Ea) of the rate-determining step. researchgate.net This is often achieved by monitoring the reaction progress over time under various conditions (e.g., temperature, concentration) using techniques like NMR spectroscopy or gas chromatography. utwente.nl
The thermodynamic profile determines the relative stability of reactants, intermediates, and products. The interplay between kinetics and thermodynamics is especially complex with furan compounds. nih.gov
Kinetic vs. Thermodynamic Control: Furan reactions are often under thermodynamic control, favoring the most stable (exo) product. nih.gov However, kinetic control can be achieved, for instance, by using catalysis at low temperatures or by leveraging the electronic effects of substituents. nih.gov The substitution at the furan 3-position, as in the target molecule, can make the reaction more exergonic compared to 2-substitution. nih.gov In some syntheses of furan derivatives, the kinetically controlled product can be favored by using shorter reaction times, while longer times allow the system to equilibrate to the more stable, thermodynamically controlled product. mdpi.com
Table 2: Key Parameters in Kinetic and Thermodynamic Analysis
| Parameter | Definition | Significance in Synthesis |
|---|---|---|
| Rate Law | Equation relating reaction rate to reactant concentrations. | Predicts how changes in concentration will affect the reaction speed. |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | A lower Ea, often achieved with a catalyst, leads to a faster reaction. researchgate.net |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | A negative ΔG indicates a spontaneous, thermodynamically favorable reaction. |
Solvent Effects and Reaction Environment Optimization
The choice of solvent is a critical parameter that can profoundly impact reaction outcomes by influencing reactant solubility, catalyst stability, and the energy of transition states. Optimizing the reaction environment is key to maximizing yield and selectivity.
In transition-metal-catalyzed cross-coupling reactions, the solvent can be crucial for catalyst performance. For example, in the cobalt-catalyzed Negishi coupling, N,N-Dimethylacetamide (DMAc) was found to be an effective solvent, leading to high yields and selectivity. nih.gov In other cases, a switch in solvent polarity, such as from hexane (B92381) to tetrahydrofuran (THF), can significantly alter the product distribution, shifting the balance between kinetically and thermodynamically favored products. mdpi.com
The optimization process involves screening a range of solvents with varying properties, as summarized in the table below.
Table 3: Influence of Solvent Properties on Reaction Outcomes
| Solvent Property | Potential Effect | Example Solvents |
|---|---|---|
| Polarity | Can affect the solubility of reactants and stabilize charged intermediates or transition states. | Hexane (nonpolar), THF (polar aprotic), Methanol (polar protic) |
| Coordinating Ability | Solvents can coordinate to metal centers in catalysts, influencing their activity and stability. | DMAc, Acetonitrile |
| Boiling Point | Determines the accessible temperature range for the reaction. | Diethyl ether (35°C), Toluene (111°C) |
By-product Formation and Purity Control in Synthetic Pathways
Minimizing by-product formation is essential for achieving high purity and simplifying the downstream purification process. topsoe.com In the synthesis of this compound, several side reactions can occur depending on the chosen pathway.
Homocoupling: In cross-coupling reactions, the organometallic reagents (e.g., 3-furylmagnesium bromide or 3-furylboronic acid) can react with themselves to form difurans. Similarly, the aryl halide can undergo homocoupling.
Over-reduction/Oxidation: If the synthesis involves the reduction of a diaryl ketone precursor, over-reduction can lead to the formation of the corresponding diarylmethane. Conversely, the target methanol could be oxidized to the ketone.
Side Reactions of Reagents: In some cases, the reagents themselves can undergo undesired transformations. For example, during the optimization of a furan synthesis, the formation of diyne and palladium-phosphine complex by-products was observed. mdpi.com
Purity control is achieved through a combination of optimizing reaction conditions (e.g., stoichiometry, temperature, catalyst loading, reaction time) and effective purification techniques. Common methods include column chromatography and recrystallization, which are used to separate the desired product from unreacted starting materials and by-products. mdpi.commdpi.com
Table 4: Potential By-products and Control Strategies
| Potential By-product | Originating Reaction Type | Control/Mitigation Strategy |
|---|---|---|
| 3,3'-Bifuran | Cross-coupling (Homocoupling) | Optimize catalyst, use slow addition of organometallic reagent. |
| (3,5-Difluorophenyl)methane | Reduction of ketone/aldehyde | Use a mild reducing agent (e.g., NaBH₄), control stoichiometry. |
| (3,5-Difluorophenyl)(furan-3-yl)methanone | Oxidation of methanol product | Avoid strong oxidants; perform reaction under an inert atmosphere. |
Spectroscopic and Structural Characterization Techniques for Research Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei like fluorine.
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their connectivity through spin-spin coupling. For (3,5-Difluorophenyl)(furan-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the methine proton, the hydroxyl proton, and the protons on the difluorophenyl ring.
The furan ring protons are anticipated to appear as multiplets in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at the C2 position of the furan ring usually appears at the most downfield position among the furan protons. The methine proton (the one attached to the carbon bearing the hydroxyl and the two rings) would likely be a singlet, or a doublet if coupled to the hydroxyl proton, appearing further downfield due to the deshielding effect of the adjacent oxygen and aromatic rings. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration. The protons on the 3,5-difluorophenyl ring are expected to show characteristic splitting patterns due to coupling with the adjacent fluorine atoms. Specifically, the proton at C4 would appear as a triplet, while the protons at C2 and C6 would appear as a doublet of doublets or a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Furan-H2 | ~7.4 | s (singlet) |
| Furan-H4 | ~6.4 | t (triplet) |
| Furan-H5 | ~7.4 | t (triplet) |
| Methine-H (CH-OH) | ~5.8 | s (singlet) |
| Hydroxyl-H (OH) | Variable | br s (broad singlet) |
| Difluorophenyl-H2, H6 | ~6.9-7.1 | m (multiplet) |
| Difluorophenyl-H4 | ~6.7-6.8 | m (multiplet) |
Note: Predicted values are based on the analysis of similar structures and known substituent effects. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbons of the furan and difluorophenyl rings will appear in the aromatic region (typically 100-165 ppm). The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). The methine carbon, attached to the hydroxyl group, is expected to appear in the range of 65-75 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methine-C (CH-OH) | ~70 |
| Furan-C2 | ~143 |
| Furan-C3 | ~125 |
| Furan-C4 | ~110 |
| Furan-C5 | ~140 |
| Difluorophenyl-C1 | ~145 (t) |
| Difluorophenyl-C2, C6 | ~112 (d) |
| Difluorophenyl-C3, C5 | ~163 (dd) |
| Difluorophenyl-C4 | ~103 (t) |
Note: Predicted values are based on known chemical shifts for furan-3-ylmethanol and difluorobenzene derivatives. spectrabase.comchemicalbook.com The letters in parentheses indicate the expected multiplicity due to C-F coupling (d = doublet, t = triplet, dd = doublet of doublets).
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. ucsb.edu For this compound, the two fluorine atoms are chemically equivalent and are therefore expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. nih.gov For 3,5-disubstituted fluorobenzenes, the chemical shifts are typically found in the range of -100 to -115 ppm relative to CFCl₃. colorado.edu The signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H2 and H6) and the more distant H4 proton.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-F3, F5 | ~ -110 | t (triplet) |
Note: The predicted chemical shift is an approximation based on typical values for similar substitution patterns on a benzene (B151609) ring. colorado.edu
While specific experimental data for this compound is not available in the reviewed literature, 2D NMR techniques would be invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the protons on the furan ring and those on the difluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the furan ring, the methine carbon, and the difluorophenyl ring.
Vibrational Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A research article on a related compound, 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride, showed characteristic peaks for the C-F bond at 1213 cm⁻¹ and aromatic C-H stretching at 3087 cm⁻¹. researchgate.net
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (alcohol) | 3200-3600 | Stretching, broad |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methine) | ~2900 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (alcohol) | 1050-1200 | Stretching |
| C-F (aryl fluoride) | 1100-1300 | Stretching, strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. Techniques such as Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.
In an ESI-MS experiment, a solution of This compound would be sprayed into the mass spectrometer, where it forms charged droplets. Evaporation of the solvent leads to the formation of protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the analysis of the compound's purity and the identification of any impurities or degradation products. The fragmentation pattern observed in the MS/MS spectrum offers further structural confirmation by showing the characteristic losses of functional groups, such as water (H₂O) from the methanol (B129727) group or cleavage of the furan ring.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Hypothetical) | Interpretation |
| ESI-MS | [M+H]⁺ | 211.0565 | Protonated molecule |
| ESI-MS | [M+Na]⁺ | 233.0384 | Sodium adduct |
| HRMS | [M+H]⁺ | 211.0564 | Confirms molecular formula C₁₁H₉F₂O₂ |
| MS/MS | Fragment Ion | 193.0459 | Loss of water [M+H-H₂O]⁺ |
| MS/MS | Fragment Ion | 113.0032 | Fragment corresponding to the difluorophenyl moiety |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For This compound , the absorption bands are primarily due to π → π* transitions within the aromatic phenyl ring and the furan ring.
The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound's chromophores. The presence of the difluorophenyl and furan rings would result in distinct absorption peaks, typically in the UV region. While not providing a detailed structural map, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of conjugated systems.
Table 3: Hypothetical UV-Vis Spectroscopy Data for this compound in Methanol
| λ_max (nm) (Hypothetical) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Hypothetical) | Transition Type |
| ~210 | ~15,000 | π → π* (Furan) |
| ~265 | ~800 | π → π* (Phenyl) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of This compound , a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the exact positions of each atom in the crystal lattice.
This technique provides unambiguous information about bond lengths, bond angles, and torsional angles. It also reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the solid state. For This compound , X-ray crystallography would confirm the relative orientation of the difluorophenyl and furan rings and detail the hydrogen bonding network involving the methanol group.
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z (molecules per cell) | 4 |
| Key Bond Length (C-F) (Å) | ~1.35 |
| Key Bond Length (C-O) (Å) | ~1.43 |
| H-bond (O-H···O) (Å) | ~2.75 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, etc.) in a compound. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula.
For This compound (C₁₁H₈F₂O₂), the theoretical elemental composition can be calculated based on its atomic constituents. The close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the compound's empirical and, by extension, molecular formula.
Table 5: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % (for C₁₁H₈F₂O₂) | Experimental % (Hypothetical) |
| Carbon | 62.86 | 62.81 |
| Hydrogen | 3.84 | 3.88 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and various electronic properties of organic compounds. For (3,5-Difluorophenyl)(furan-3-yl)methanol, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are standard for obtaining reliable results. researchgate.netfluorine1.ru
The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For this compound, the key structural features include the bond lengths, bond angles, and dihedral angles between the phenyl and furan (B31954) rings.
Conformational analysis reveals that the most stable conformers arise from the rotation around the single bonds connecting the central carbinol carbon to the furan and difluorophenyl rings. cwu.edu The presence of the two bulky aromatic rings and the hydroxyl group leads to specific, energetically favorable orientations that minimize steric hindrance. The fluorine atoms, due to their high electronegativity, influence the geometry by slightly shortening the adjacent C-F bonds and affecting the charge distribution across the phenyl ring. fluorine1.ru
Below is a table of selected, theoretically optimized geometric parameters for the compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-F | ~1.35 Å |
| C-O (hydroxyl) | ~1.43 Å | |
| C-O (furan) | ~1.37 Å | |
| C-C (ring-methanol) | ~1.52 Å | |
| Bond Angle | F-C-C | ~118° |
| C-O-H | ~108° | |
| Phenyl-C-Furan | ~111° | |
| Note: These values are representative and can vary slightly based on the specific computational method and basis set used. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. emerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring. In contrast, the LUMO is likely distributed over the electron-deficient 3,5-difluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. emerginginvestigators.org A larger energy gap implies higher kinetic stability and lower chemical reactivity. The presence of fluorine atoms typically increases the HOMO-LUMO gap, suggesting that this compound is a relatively stable compound. emerginginvestigators.org
| Parameter | Calculated Energy (eV) |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~5.5 to 6.5 eV |
| Note: These values are typical for fluorinated aromatic compounds as determined by DFT calculations. emerginginvestigators.org |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. emerginginvestigators.org It maps the electrostatic potential onto the electron density surface, with different colors indicating different charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this molecule, these regions are expected around the highly electronegative fluorine atoms and the oxygen atom of the furan ring.
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. The most positive region is typically found around the hydrogen atom of the hydroxyl group.
The MESP analysis for this compound highlights the distinct electronic characters of its different parts, guiding predictions about its intermolecular interactions.
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.dechemrxiv.org While it has known limitations, it provides a useful qualitative picture of electron distribution. uni-muenchen.de The analysis for this compound would predict a significant accumulation of negative charge on the fluorine and oxygen atoms due to their high electronegativity. Consequently, the carbon atoms bonded to them (C3 and C5 of the phenyl ring) would exhibit a partial positive charge. This charge distribution is fundamental to understanding the molecule's dipole moment and electrostatic interactions.
| Atom | Predicted Mulliken Charge (a.u.) |
| F (Fluorine) | -0.25 to -0.35 |
| O (Hydroxyl) | -0.60 to -0.70 |
| O (Furan) | -0.45 to -0.55 |
| C (bonded to F) | +0.20 to +0.30 |
| H (Hydroxyl) | +0.40 to +0.50 |
| Note: Values are illustrative of typical results from Mulliken analysis for similar structures. emerginginvestigators.org |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net
NMR Chemical Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the calculations would show the downfield shift of protons and carbons near the electronegative fluorine and oxygen atoms. The fluorine atoms themselves would produce distinct signals in ¹⁹F NMR, and their coupling with nearby carbon and hydrogen atoms would provide further structural information.
IR Frequencies: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Key predicted peaks for this compound would include O-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions and UV-Vis absorption spectra. The predicted spectrum for this molecule would likely show absorptions corresponding to π → π* transitions within the furan and phenyl aromatic systems.
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is widely used, other computational methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. They can be more computationally demanding than DFT and may offer different levels of accuracy depending on the property being studied. For a molecule like this compound, ab initio methods could be used to benchmark DFT results for properties like geometry and dipole moment.
Semi-Empirical Methods: Methods like AM1 and PM3 are less computationally intensive than DFT or ab initio methods because they use parameters derived from experimental data. While they are generally less accurate, they are highly efficient for rapid conformational searches of large molecules or for providing initial geometries for higher-level optimizations.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational statistical mechanics, used to model the physical movements of atoms and molecules over time. princeton.edu For this compound, MD simulations can elucidate its dynamic behavior and the nature of its interactions with its environment, such as in a solvent or within a biological system.
Simulations would involve placing the molecule within a defined space, often a box of solvent molecules like water or methanol (B129727), and then calculating the forces between atoms and their consequent motions using classical mechanics. princeton.edu These simulations can reveal key dynamic properties and intermolecular forces:
Conformational Flexibility: The furan and phenyl rings are connected by a single bond, and the hydroxyl group also has rotational freedom. MD simulations can map the potential energy surface related to these rotations, identifying the most stable conformations and the energy barriers between them.
Solvation Shell Structure: The simulation can detail how solvent molecules arrange themselves around the solute. For instance, in a protic solvent like methanol, the simulations would show the formation of hydrogen bonds between the methanol's hydroxyl group and the oxygen of the furan ring, the oxygen of the hydroxyl group, and potentially the fluorine atoms of the phenyl ring. A computational challenge has previously explored the subtle solvation preferences of furan derivatives with methanol, highlighting whether binding occurs preferentially at the furan oxygen or the π-system of the ring. qmbench.net
Intermolecular Interactions: The primary non-covalent interactions governing the behavior of this molecule include hydrogen bonding (from the hydroxyl group), π-π stacking (between phenyl and/or furan rings of adjacent molecules), and dipole-dipole interactions arising from the polar C-F and C-O bonds. MD simulations, often combined with binding energy calculations like MM-PBSA and MM-GBSA, can quantify the strength of these interactions, which is crucial for understanding its physical properties and its potential to bind to target proteins. researchgate.net
A hypothetical study could simulate this compound in a water box to understand its hydration, providing data on radial distribution functions that show the probable locations of water molecules around its functional groups.
Computational Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry provides powerful methods for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of likely reaction mechanisms and the characterization of high-energy transition state structures.
For the synthesis of this compound, a common laboratory approach would be the Grignard reaction, involving the addition of a 3,5-difluorophenylmagnesium bromide Grignard reagent to furan-3-carboxaldehyde. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can model this entire process:
Reactant and Product Optimization: The first step is to calculate the lowest energy structures of the reactants (Grignard reagent and aldehyde) and the final product (the magnesium alkoxide, before aqueous workup).
Transition State Search: Sophisticated algorithms are used to locate the transition state structure—the highest energy point along the reaction coordinate. For the Grignard reaction, this would involve the formation of a new carbon-carbon bond and the breaking of the carbonyl π-bond.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction pathway downhill from the transition state, confirming that it correctly connects the reactants and products.
The presence of fluorine atoms on the phenyl ring is known to influence the electronic properties and reactivity of a molecule. Computational studies on other fluorinated aromatics have shown that fluorine can alter thermal stability and change reaction pathways. nih.gov A theoretical investigation into the synthesis of this compound would precisely quantify the electronic effect of the two fluorine atoms on the reactivity of the Grignard reagent and the stability of the resulting product and any intermediates.
The table below illustrates a hypothetical energy profile that could be generated from such a computational study.
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants (Grignard + Aldehyde) | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |
| Transition State | DFT (B3LYP) | 6-311+G(d,p) | +15.2 |
| Product (Mg-alkoxide) | DFT (B3LYP) | 6-311+G(d,p) | -25.7 |
Note: The energy values presented are hypothetical and for illustrative purposes only.
In Silico Design and Screening of Related Analogues for Synthetic Feasibility
In silico design and screening are powerful strategies in modern chemistry to identify novel compounds with desired properties before committing to costly and time-consuming laboratory synthesis. nih.govnih.gov Starting with this compound as a lead compound, a computational workflow can be established to design and evaluate analogues for enhanced properties or improved synthetic accessibility.
The process typically involves these steps:
Library Generation: A virtual library of analogues is created by systematically modifying the parent structure. Modifications could include:
Changing the substitution pattern on the phenyl ring (e.g., moving the fluorine atoms, or replacing them with other halogens or alkyl groups).
Replacing the furan-3-yl group with other heterocycles (e.g., furan-2-yl, thiophene, pyridine).
Altering the linker between the two rings.
Property Prediction: For each analogue in the virtual library, a suite of computational tools is used to predict key properties. This can include quantum mechanical calculations for electronic properties or docking simulations if a biological target is known. nih.gov
Synthetic Feasibility Assessment: A crucial step is to assess whether a promising analogue can be synthesized efficiently. This can be done computationally by:
Retrosynthetic Analysis: Using software to identify potential synthetic routes and precursor chemicals.
Reaction Mechanism Modeling: For key steps in a proposed synthesis, DFT calculations (as described in section 5.5) can predict reaction barriers and potential side products, helping to identify routes that are likely to be high-yielding.
The table below shows a small, hypothetical set of designed analogues and the properties that could be computationally screened.
| Analogue Name | Modification | Predicted Property (Example: Binding Affinity kcal/mol) | Synthetic Feasibility Score (1-10) |
| Analogue 1 | 2,5-Difluorophenyl isomer | -8.2 | 8 |
| Analogue 2 | Furan-2-yl isomer | -7.9 | 9 |
| Analogue 3 | Thiophen-3-yl replacement | -8.5 | 7 |
| Analogue 4 | 3,5-Dichlorophenyl replacement | -8.8 | 8 |
Note: The data in this table is purely illustrative.
This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, accelerating the discovery of new molecules with optimized characteristics. nih.gov
Synthesis and Characterization of Derivatives and Analogues of 3,5 Difluorophenyl Furan 3 Yl Methanol
Modification of the Furan (B31954) Ring Moiety
The furan moiety of (3,5-Difluorophenyl)(furan-3-yl)methanol can be further functionalized to introduce a variety of substituents. General methods for the synthesis of substituted furans often involve the cyclization of acyclic precursors or the direct substitution of a pre-formed furan ring. For instance, multi-substituted furans can be prepared through copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes or via FeCl3-catalyzed reactions of propargylic acetates with enoxysilanes. organic-chemistry.org These methods provide pathways to derivatives with varied electronic and steric properties.
Improved procedures for preparing 3-furoic acid have been developed, which can then be used as a precursor to other 3-substituted furans. rsc.org The parent compound, furan-3-methanol, is a versatile building block itself, obtainable from the reduction of 3-furoic acid or its esters. georganics.sk This precursor can be used to synthesize a range of derivatives. georganics.sk For example, the introduction of an acetyl group at the 5-position or an amino group can be achieved through established furan chemistry, leading to compounds like 3-acetamido-5-acetylfuran (B13792600) from biomass-derived precursors. rsc.org
Direct substitution on the furan ring of the parent molecule can also be envisioned. Electrophilic substitution reactions, such as nitration or acylation, could potentially functionalize the available positions on the furan ring, although the directing effects of the existing substituent would need to be considered.
Table 1: Examples of Substituted Furan Derivatives
| Derivative Name | Method of Synthesis | Key Reagents |
|---|---|---|
| 2,3,5-Trisubstituted Furans | Base-promoted domino reaction | β-keto compounds, vinyl dichlorides |
| 3-Iodofuran Derivatives | Iodocyclization of enyne acetates | N-iodosuccinimide |
The furan ring can participate in cycloaddition reactions to form fused bicyclic and polycyclic systems. The Diels-Alder reaction, in particular, is a powerful tool for this purpose. researchgate.net Furan can act as a diene, reacting with various dienophiles to construct six-membered rings. For example, furan-fused 3-sulfolenes (4,6-dihydrothieno[3,4-c]furan 5,5-dioxides) have been synthesized and their Diels-Alder reactivity studied with dienophiles like dimethyl fumarate. rsc.org
Intramolecular reactions involving a substituent on the furan or the phenyl ring can also lead to fused systems. For instance, Pt(II)-catalyzed intramolecular reactions between a furan and an alkyne tethered to it can yield complex bicyclic products. wiley-vch.de Another approach involves the reaction of nitrostilbenes with aromatic enolates to generate furan-fused derivatives like naphthodihydrofurans, which can be further aromatized. nih.gov These strategies allow for the creation of rigid, complex scaffolds based on the original this compound structure.
Table 2: Examples of Ring-Fused Furan Systems
| Fused System Type | Synthetic Strategy | Key Features |
|---|---|---|
| Naphthodihydrofurans | Reaction of nitrostilbenes with aromatic enolates | Builds a furan-fused polycyclic aromatic system. nih.gov |
| Thieno[3,4-c]furans | Synthesis and Diels-Alder reaction of furan-fused sulfolenes | Creates bicyclic systems with heteroatoms. rsc.org |
Derivatization of the 3,5-Difluorophenyl Group
Modifications to the 3,5-difluorophenyl ring can modulate the electronic properties and lipophilicity of the molecule. This can be achieved by changing the fluorine substitution pattern or by introducing new functional groups.
The synthesis of analogues with different fluorination patterns on the phenyl ring allows for a fine-tuning of the molecule's properties. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity and metabolic stability. soton.ac.ukbeilstein-journals.org For instance, analogues such as (2,4-difluorophenyl)(furan-3-yl)methanol or (4-fluorophenyl)(furan-3-yl)methanol can be synthesized. The preparation of these compounds would typically involve the Grignard reaction between a furan-3-carboxaldehyde or a related electrophile and the appropriately fluorinated phenylmagnesium bromide, or a similar organometallic addition.
The synthesis of various fluorinated phenylalanines, for example, demonstrates a range of methods for creating specifically fluorinated aromatic rings, which can be adapted for the synthesis of these analogues. beilstein-journals.org Late-stage fluorination techniques could also be employed on a precursor molecule to introduce fluorine at different positions. nih.gov
Table 3: Examples of Analogues with Altered Fluorination
| Analogue Name | Potential Synthetic Route | Starting Materials |
|---|---|---|
| ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | Multi-step synthesis involving chiral auxiliaries | 4-Fluorophenyl building blocks. bldpharm.com |
| (3-(5-Fluoropyridin-2-yl)phenyl)methanol | Suzuki or other cross-coupling reactions | 3-Bromophenylmethanol derivatives, 5-fluoropyridine-2-boronic acid. bldpharm.com |
The 3,5-difluorophenyl ring can be further functionalized by introducing additional substituents. The two fluorine atoms are meta-directing and deactivating for electrophilic aromatic substitution, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation would likely occur at the C2, C4, or C6 positions, albeit under potentially harsh conditions.
Alternatively, nucleophilic aromatic substitution (SNAr) could be explored, particularly if a leaving group is present on the ring or if a precursor with a different substitution pattern is used. For example, a precursor like 3,5-bis(trifluoromethyl)acetophenone is used to synthesize pyrazole (B372694) derivatives, showcasing functionalization of a heavily substituted phenyl ring. mdpi.com The synthesis of tetraarylmethanes via the formal nucleophilic substitution of indol-2-yl diaryl methanol (B129727) demonstrates the potential for complex substitutions on aryl methanol structures. rsc.org
Table 4: Potential Substituents on the Phenyl Ring
| Substituent Type | Reaction Type | Potential Position(s) |
|---|---|---|
| Nitro (-NO2) | Electrophilic Aromatic Substitution | C2, C4, C6 |
| Bromo (-Br) | Electrophilic Aromatic Substitution | C2, C4, C6 |
| Acetyl (-COCH3) | Friedel-Crafts Acylation | C2, C4, C6 |
Transformations of the Methanol Hydroxyl Group
The secondary alcohol functionality is a prime site for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The hydroxyl group can be converted into ethers, esters, or halides, or it can be oxidized or removed entirely.
Standard esterification procedures, using acyl chlorides or carboxylic acids under activating conditions (e.g., DCC coupling), would yield the corresponding esters. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide. wiley-vch.de
The hydroxyl group can also be replaced by other functionalities. For example, treatment with a fluorinating agent like DAST (diethylaminosulfur trifluoride) could convert the alcohol to a fluoride. beilstein-journals.org Oxidation of the secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the corresponding ketone, (3,5-difluorophenyl)(furan-3-yl)methanone. Furthermore, derivatization techniques used for analyzing methanol in complex samples, such as reaction with 3,4-dihydro-2H-pyran, highlight the reactivity of alcoholic hydroxyl groups. nih.gov
Table 5: Derivatives from Hydroxyl Group Transformation
| Derivative Type | Transformation | Reagents |
|---|---|---|
| Ester | Esterification | Acyl chloride, pyridine (B92270) |
| Ether | Williamson Ether Synthesis | NaH, Alkyl halide. wiley-vch.de |
| Ketone | Oxidation | PCC, DMP, or Swern conditions |
Esterification and Etherification Reactions
The hydroxyl group of this compound is a prime site for esterification and etherification, leading to a diverse range of derivatives with modified steric and electronic properties.
Esterification:
Ester derivatives are commonly synthesized through the reaction of the alcohol with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield (3,5-Difluorophenyl)(furan-3-yl)methyl acetate. The progress of these reactions can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Etherification:
Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the ether linkage.
Table 1: Representative Ester and Ether Derivatives of this compound
| Derivative Type | Reagent | Product Name | Potential Reaction Conditions |
|---|---|---|---|
| Ester | Acetyl Chloride | (3,5-Difluorophenyl)(furan-3-yl)methyl acetate | Pyridine, Dichloromethane, 0 °C to rt |
| Ester | Benzoyl Chloride | (3,5-Difluorophenyl)(furan-3-yl)methyl benzoate | Triethylamine, Dichloromethane, 0 °C to rt |
| Ether | Methyl Iodide | 3-((3,5-Difluorophenyl)(methoxy)methyl)furan | Sodium Hydride, Tetrahydrofuran (B95107), 0 °C to rt |
| Ether | Benzyl Bromide | 3-((Benzyloxy)(3,5-difluorophenyl)methyl)furan | Potassium tert-butoxide, Tetrahydrofuran, rt |
Oxidation to Carbonyls and Subsequent Derivatizations
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, (3,5-Difluorophenyl)(furan-3-yl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction scale. Common methods include the use of pyridinium chlorochromate (PCC) or a Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com
The resulting ketone is a versatile intermediate for further derivatizations. The carbonyl group can undergo a range of nucleophilic addition and condensation reactions. For example, reaction with primary amines can yield imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. These derivatizations are valuable for altering the electronic and structural features of the molecule.
Table 2: Oxidation and Subsequent Derivatization of this compound
| Reaction Type | Reagent/s | Product Name | Potential Reaction Conditions |
|---|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | (3,5-Difluorophenyl)(furan-3-yl)methanone | Dichloromethane, rt |
| Imine Formation | Aniline | N-((3,5-Difluorophenyl)(furan-3-yl)methylene)aniline | Toluene, Dean-Stark trap, reflux |
| Oxime Formation | Hydroxylamine Hydrochloride | (3,5-Difluorophenyl)(furan-3-yl)methanone oxime | Pyridine, Ethanol, reflux |
| Hydrazone Formation | Hydrazine Hydrate | (3,5-Difluorophenyl)(furan-3-yl)methanone hydrazone | Ethanol, reflux |
Reduction to Methylene (B1212753) Analogues
The conversion of this compound to its methylene analogue, 3-((3,5-difluorobenzyl)furan), involves the complete reduction of the hydroxyl group. This transformation can be accomplished through a two-step process. First, the alcohol is converted to a better leaving group, such as a halide. For instance, reaction with hydrobromic acid in the presence of sulfuric acid can yield 3-((bromo(3,5-difluorophenyl)methyl)furan), analogous to the synthesis of 3,5-difluorobenzyl bromide from 3,5-difluorobenzyl alcohol. quickcompany.inchemicalbook.com
In the second step, the resulting benzylic bromide can be reduced to the methylene group. This can be achieved through catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) or by using a hydride-based reducing agent.
Synthesis of Chiral Derivatives and Enantioselective Approaches
This compound is a chiral molecule, and the synthesis of its enantiomerically pure forms is of significant interest. Several strategies can be employed to achieve this.
Asymmetric Reduction:
One of the most common methods for obtaining enantiomerically enriched alcohols is the asymmetric reduction of the corresponding prochiral ketone, (3,5-Difluorophenyl)(furan-3-yl)methanone. This can be accomplished using chiral reducing agents or catalytic systems. Examples include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or transition metal catalysts with chiral ligands, such as ruthenium or rhodium-based catalysts in asymmetric transfer hydrogenation.
Enzymatic Resolution:
Enzymatic resolution offers a green and highly selective alternative for separating the enantiomers of the racemic alcohol. Lipases are commonly used enzymes for this purpose. In a typical procedure, the racemic alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Table 3: Enantioselective Approaches to Chiral this compound
| Approach | Method | Key Reagents/Catalysts | Principle |
|---|---|---|---|
| Asymmetric Synthesis | Asymmetric Reduction of Ketone | Chiral Ruthenium or Rhodium catalysts with chiral ligands (e.g., BINAP) | Enantioselective hydrogenation of the C=O bond. |
| Resolution | Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) | Selective acylation of one enantiomer of the alcohol. |
| Chiral Pool Synthesis | Starting from Chiral Precursors | Enantiomerically pure furan or phenyl derivatives | Incorporation of a pre-existing chiral center. |
Structure-Reactivity Relationships in Chemical Design (excluding biological activity)
The chemical reactivity of this compound and its derivatives is significantly influenced by the interplay of the electronic and steric properties of its constituent rings.
The 3,5-difluorophenyl group exerts a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This effect is transmitted through both inductive and mesomeric pathways. The deactivating nature of this ring can influence the reactivity of the benzylic position. For instance, in the oxidation of the alcohol to the ketone, the electron-withdrawing groups can slightly decrease the electron density at the carbinol carbon, potentially affecting the reaction rate depending on the oxidant used.
The steric bulk of the two rings flanking the carbinol center also plays a role in the reactivity. In reactions such as esterification or etherification, bulky reagents may encounter steric hindrance, potentially requiring more forcing reaction conditions or leading to lower yields. This steric hindrance would also be a key factor in the design of enantioselective catalysts, where the catalyst's chiral pocket must effectively differentiate between the two enantiotopic faces of the ketone or the two enantiomers of the alcohol.
Applications in Advanced Organic Synthesis and Materials Science Precursors
Utilization as a Building Block in Complex Molecule Synthesis
(3,5-Difluorophenyl)(furan-3-yl)methanol serves as a versatile building block in the synthesis of more complex molecules. bldpharm.com The presence of multiple functional groups—a secondary alcohol, a furan (B31954) ring, and a difluorinated aromatic ring—offers several reaction sites for chemists to elaborate the molecular structure. The fluorinated phenyl group, in particular, is a common feature in many modern pharmaceuticals and agrochemicals, making this compound a potentially key intermediate. nih.gov
The furan moiety within this compound is a cornerstone for the construction of a wide array of furan-containing heterocyclic scaffolds. ijsrst.comresearchgate.net Furan and its derivatives are important structural motifs in numerous biologically active compounds and functional materials. georganics.skgeorganics.sk The furan ring can undergo various transformations, such as Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, to build more elaborate heterocyclic systems. orgsyn.org For instance, the hydroxyl group can be used to direct reactions or can be transformed into other functional groups to facilitate cyclization reactions, leading to fused furan systems or other complex heterocyclic architectures. sigmaaldrich.com The furan ring itself is a key component in many established synthetic routes to natural products and their analogs. georganics.sk
The 3,5-difluorophenyl group in this molecule is of significant interest for the synthesis of other fluorinated aromatic compounds. bldpharm.comgeorganics.sk Fluorine substitution in aromatic rings is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov this compound can serve as a starting material where the furan ring acts as a handle or a directing group that can be later modified or removed after the desired transformations on the fluorinated phenyl ring are complete. This allows for the regioselective introduction of other substituents onto the aromatic ring, leading to a diverse library of fluorinated compounds.
Role in the Development of New Synthetic Methodologies and Reagents
The specific substitution pattern of this compound makes it a candidate for use as a substrate in the development of new synthetic methodologies. For example, the C-H bonds on both the furan and the difluorophenyl rings could be targets for novel C-H activation and functionalization reactions. The presence of the fluorine atoms can influence the reactivity of the aromatic C-H bonds, providing a test case for the development of regioselective fluorinated biaryl synthesis. Furthermore, the chiral center at the methanolic carbon, if resolved into its enantiomers, could be employed in the development of asymmetric synthetic methods.
Potential as Precursors for Advanced Materials with Tailored Electronic or Structural Properties
The combination of a furan ring and a difluorophenyl group suggests that this compound could be a valuable precursor for advanced materials. acs.org Furan-based polymers are known for their conductive and semiconductive properties. ijsrst.com The incorporation of the highly electronegative fluorine atoms from the difluorophenyl ring can significantly modulate the electronic properties of such materials. acs.org This could lead to the development of new organic semiconductors, electroluminescent materials, or materials with tailored dielectric properties. The ability of the furan ring to undergo polymerization, coupled with the electronic tuning provided by the fluorine atoms, opens avenues for the rational design of functional organic materials. georganics.skacs.org
| Potential Material Application | Key Structural Feature | Anticipated Property |
| Organic Semiconductors | Conjugated Furan System | Tunable bandgap due to fluorine substitution |
| Electroluminescent Materials | Fluorinated Aromatic Moiety | Enhanced electron injection/transport properties |
| Dielectric Materials | Polar C-F Bonds | High dielectric constant |
Ligand Design and Coordination Chemistry (if relevant to non-biological applications)
The structure of this compound contains potential coordination sites for metal ions, namely the oxygen atom of the furan ring and the oxygen of the hydroxyl group. This allows it to be considered in the design of novel ligands for coordination chemistry. The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the electron-withdrawing fluorine atoms on the phenyl ring. This could lead to the development of new catalysts for organic transformations or functional metal-organic frameworks (MOFs) with specific structural or electronic properties. The steric bulk of the 3,5-difluorophenyl group could also influence the coordination geometry and reactivity of the metal center.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. researchgate.nettubitak.gov.trsumdu.edu.uamdpi.com For the synthesis of (3,5-Difluorophenyl)(furan-3-yl)methanol, this involves reimagining traditional synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net
A key focus is the adoption of bio-based feedstocks. rsc.org The furan-3-yl moiety, for instance, can be derived from biomass sources like furfural, which is produced from lignocellulosic materials. researchgate.netrsc.org This approach offers a renewable alternative to petroleum-based starting materials. mdpi.comrsc.org Research is directed towards developing efficient catalytic systems for converting biomass-derived precursors into the necessary furan-3-yl building blocks. rsc.org
The principles of green chemistry also advocate for the use of safer solvents and reagents. nih.gov Future synthetic strategies for this compound may involve replacing conventional organic solvents with greener alternatives such as water or glycerol. researchgate.netnih.gov Furthermore, the development of solid acid catalysts or biocatalysts could replace hazardous and stoichiometric reagents often used in reactions like the Grignard addition, which is a common method for forming the carbon-carbon bond between the aromatic rings. researchgate.netresearchgate.netyoutube.com These catalytic approaches not only improve the environmental profile of the synthesis but can also lead to higher selectivity and easier product purification. rsc.org
Table 1: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Derivation of the furan (B31954) ring from biomass (e.g., furfural). rsc.org | Reduced reliance on fossil fuels, increased sustainability. mdpi.com |
| Safer Solvents | Replacement of volatile organic solvents with water or glycerol. researchgate.netnih.gov | Reduced environmental pollution and worker exposure. |
| Catalysis | Employing solid acids or enzymes for C-C bond formation. researchgate.netresearchgate.net | Higher efficiency, reduced waste, milder reaction conditions. |
| Waste Prevention | Designing synthetic routes with high atom economy. | Minimized production of hazardous byproducts. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. sci-hub.se This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. sci-hub.senih.gov The synthesis of this compound could be adapted to a continuous flow process, enabling safer handling of organometallic intermediates and facilitating scalability. nih.gov
The integration of flow chemistry with automated synthesis platforms represents a powerful paradigm for accelerating chemical research. nih.govnih.gov These platforms utilize robotics to perform multi-step syntheses, including reagent handling, reaction work-up, and purification, with minimal human intervention. nih.govsigmaaldrich.comxtalpi.com An automated flow system could be designed for the on-demand synthesis of a library of derivatives of this compound, enabling high-throughput screening for various applications. nih.gov This approach significantly increases the speed and efficiency of discovering new molecules with desired properties. sigmaaldrich.com
Advanced In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ characterization techniques allow for real-time monitoring of chemical reactions as they occur. For the synthesis of this compound, which often involves sensitive Grignard reagents, these techniques are invaluable. youtube.com
Process Analytical Technology (PAT), incorporating spectroscopic methods such as infrared (IR) and Raman spectroscopy, can be integrated into a flow reactor to track the concentration of reactants, intermediates, and products in real-time. nih.gov Furthermore, inline Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for obtaining detailed structural information during a reaction, helping to identify transient intermediates and elucidate complex reaction pathways. sci-hub.se By providing a continuous stream of data, these techniques enable rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.
Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design and synthesis of new molecules. researchgate.netyoutube.com For this compound, these computational tools can be applied in several ways.
In molecular design, AI algorithms can predict the physicochemical and biological properties of novel derivatives. youtube.comyoutube.com By training on large datasets of known molecules, these models can suggest new structures with enhanced activity for specific applications, guiding synthetic efforts towards the most promising candidates. youtube.com This data-driven approach can significantly reduce the time and cost associated with the discovery of new functional materials and therapeutic agents. mdpi.comrsc.org
Exploration of Novel Chemical Transformations and Reactivity Patterns
The structure of this compound, featuring a difluorinated phenyl ring, a furan nucleus, and a secondary alcohol, offers a rich landscape for exploring novel chemical transformations. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the phenyl ring, while the furan ring can participate in a variety of reactions, including cycloadditions and electrophilic substitutions. acs.org
Future research will likely focus on leveraging this reactivity to synthesize more complex molecular architectures. For example, the furan moiety can act as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. acs.org The hydroxyl group can be a handle for further functionalization or for introducing the molecule into larger systems like polymers or supramolecular assemblies. The unique combination of the fluorinated phenyl ring and the furan heterocycle makes this compound an interesting building block for the synthesis of novel agrochemicals, pharmaceuticals, and materials with unique electronic properties. nih.govnih.govacs.org Investigations into its reactivity will continue to unveil new synthetic possibilities and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-difluorophenyl)(furan-3-yl)methanol, and what intermediates are critical for high yield?
- Methodology : The compound can be synthesized via a multi-step process involving (3,5-difluorophenyl)methanol derivatives and furan-3-yl coupling. Key intermediates include (3,5-difluorophenyl)boronic acid derivatives (e.g., potassium (3,5-difluorophenyl)trifluoroborate) for Suzuki-Miyaura cross-coupling reactions with halogenated furan precursors . Optimized conditions include palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF) under inert atmosphere. Post-coupling reduction (e.g., NaBH₄) yields the alcohol .
- Critical Data : Reaction yields depend on stoichiometric ratios (1:1.2 for boronate:furan halide) and temperature (60–80°C).
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase, 70:30) and UV detection at 254 nm .
- Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl groups) and ¹H NMR (δ 6.5–7.5 ppm for furan protons) .
- Mass Spec : ESI-MS expected m/z 224.05 [M+H]⁺ (C₁₁H₈F₂O₂) .
Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?
- Data :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<0.1 mg/mL) .
- Stability : Hygroscopic; store under argon at -20°C to prevent oxidation of the alcohol group .
- Melting Point : Not directly reported, but analogous difluorophenyl alcohols melt at 77–82°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distributions. The difluorophenyl group’s meta-fluorine atoms create electron-deficient regions, directing electrophiles to the furan’s β-position. Solvent effects (e.g., PCM model for DMSO) refine activation energy predictions .
- Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction yields (e.g., nitration) with experimental data .
Q. What role does this compound play in organic electronic materials, such as OLEDs?
- Application : As a π-conjugated building block, the furan and difluorophenyl groups enhance charge transport in organic semiconductors. In OLEDs, it may serve as a hole-transport layer when doped into polyfluorene matrices .
- Experimental Design : Fabricate thin films via spin-coating (20–50 nm thickness) and test electroluminescence efficiency (external quantum efficiency >1%) using indium tin oxide (ITO) anodes .
Q. How do stereochemical considerations impact its synthesis and biological activity?
- Challenges : The furan-3-yl group’s asymmetry introduces possible diastereomers during coupling. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while X-ray crystallography confirms absolute configuration .
- Biological Relevance : In medicinal chemistry, enantiopure forms show varied binding to targets like G-protein-coupled receptors (GPCRs) .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for derivatives?
- Case Study : Discrepancies in ¹H NMR shifts for similar compounds (e.g., 3,5-difluorocinnamic acid) arise from solvent polarity. Standardize measurements in deuterated DMSO and reference internal TMS .
- Advanced Tools : 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) differentiate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
